![molecular formula C22H18N4OS B5829546 4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5829546.png)
4-[(4-biphenylylmethylene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is part of a broader class of triazole derivatives, known for their varied applications in medicinal and organic chemistry. The core structure of this compound, 4H-1,2,4-triazole, is significant due to its utility in synthesizing various heterocyclic compounds with potential biological activities.
Synthesis Analysis
The basic nucleus of similar compounds has been synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate in water as solvent under reflux conditions for 3-4 hours. The synthesized compounds are then subjected to condensation with benzaldehyde to form the final Schiff base products (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of similar triazole derivatives has been determined using techniques such as X-ray diffraction. These structures are typically non-planar due to the dihedral angle between different rings in the molecules, contributing to their unique chemical properties (Ünver & Tanak, 2018).
Chemical Reactions and Properties
Triazole derivatives undergo various chemical reactions, including condensation with different aldehydes to form Schiff bases. These reactions are essential for modifying the chemical structure and hence the biological activity of the compounds. The compounds exhibit a broad spectrum of biological activities due to these modifications (Rajurkar et al., 2016).
Physical Properties Analysis
The physical properties of triazole derivatives like melting points, solubility, and crystalline structure are critical for their practical applications. These properties are typically assessed using chromatographic methods, melting point determination, and spectroscopic methods including IR and NMR (Aksyonova-Seliuk et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of triazole compounds are influenced by their structural configuration. These properties are crucial for understanding the compound's interactions and functionalities in different chemical and biological contexts. The reactivity can be further understood by studying the compound under different chemical reactions and conditions (Sancak et al., 2007).
properties
IUPAC Name |
3-(phenoxymethyl)-4-[(E)-(4-phenylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4OS/c28-22-25-24-21(16-27-20-9-5-2-6-10-20)26(22)23-15-17-11-13-19(14-12-17)18-7-3-1-4-8-18/h1-15H,16H2,(H,25,28)/b23-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDHKWHMQVJAJH-HZHRSRAPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.